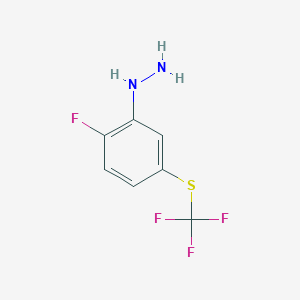
Dicyanodiazomethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyanodiazomethane is an organic compound with the formula C₃N₂. It is a diazo compound, characterized by the presence of two nitrogen atoms connected by a double bond. This compound is known for its high reactivity and is used in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dicyanodiazomethane can be synthesized through the reaction of dicyanocarbene with nitrogen gas. The preparation involves the irradiation of matrix-isolated this compound with 254 nm light, leading to the formation of dicyanocarbene, which upon further photoexcitation, undergoes successive isomerizations .
Industrial Production Methods
Industrial production of this compound is not common due to its high reactivity and potential hazards. The compound is typically prepared in situ for laboratory use rather than being produced on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Dicyanodiazomethane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form dicyanocarbene.
Substitution: It participates in substitution reactions, particularly azo coupling reactions with nucleophiles.
Cycloaddition: It can react with alkenes to form cyclopropanes through carbene intermediates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Light or Heat: To facilitate the loss of nitrogen gas and formation of carbenes.
Nucleophiles: For substitution reactions, such as azo coupling.
Major Products Formed
The major products formed from reactions involving this compound include:
Cyclopropanes: Formed through cycloaddition reactions with alkenes.
Azo Compounds: Formed through substitution reactions with nucleophiles.
Applications De Recherche Scientifique
Dicyanodiazomethane has several scientific research applications, including:
Chemistry: Used in the synthesis of cyclopropanes and other complex organic molecules.
Biology: Studied for its potential interactions with biological molecules, although specific applications are less common.
Medicine: Investigated for its potential use in drug synthesis and development.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of dicyanodiazomethane involves the formation of highly reactive carbene intermediates. These carbenes can insert into various chemical bonds, leading to the formation of new compounds. The molecular targets and pathways involved include:
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dicyanodiazomethane include:
Diazomethane: A simpler diazo compound with the formula CH₂N₂.
Dicyanocarbene: Formed from the isomerization of this compound.
Diazoalkanes: A class of compounds that includes diazomethane and other related molecules.
Uniqueness
This compound is unique due to its specific structure and reactivity. Its ability to form dicyanocarbene and participate in various chemical reactions makes it a valuable compound in synthetic chemistry.
Propriétés
Numéro CAS |
1618-08-2 |
|---|---|
Formule moléculaire |
C3N4 |
Poids moléculaire |
92.06 g/mol |
Nom IUPAC |
2-diazopropanedinitrile |
InChI |
InChI=1S/C3N4/c4-1-3(2-5)7-6 |
Clé InChI |
JYMROJFRUTVDIR-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C(=[N+]=[N-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


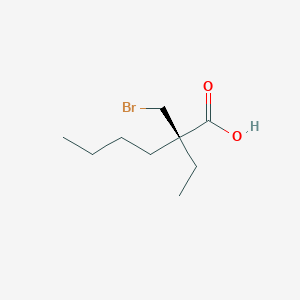
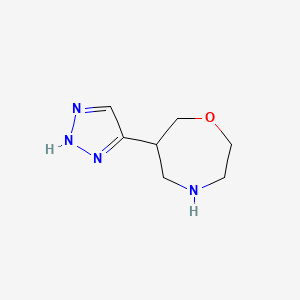
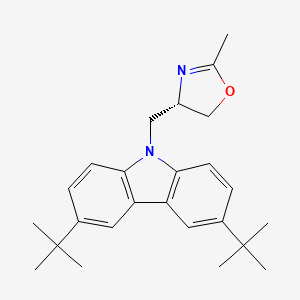

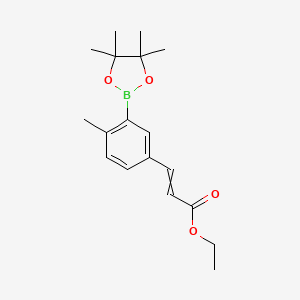

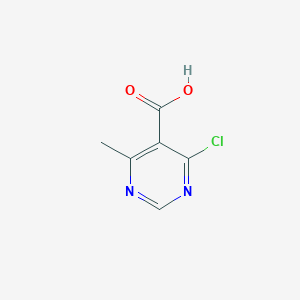
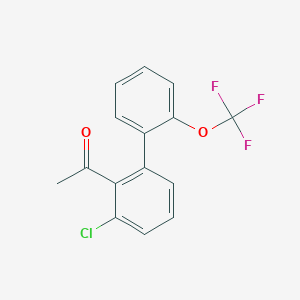

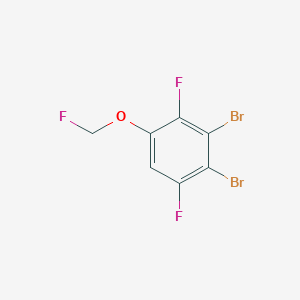
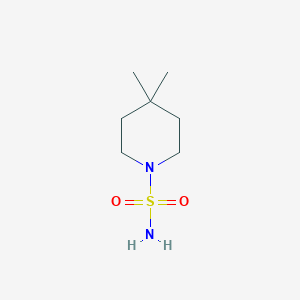
![7-Benzyl-9-cyano-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester](/img/structure/B14064859.png)
![(3-{[4-({3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}phenyl)boronic acid](/img/structure/B14064863.png)
